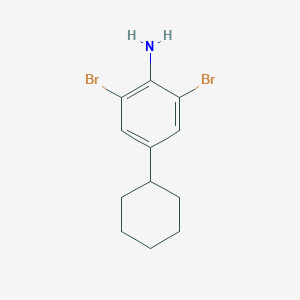
2,6-Dibromo-4-cyclohexylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dibromo-4-cyclohexylaniline is an organic compound with the molecular formula C₁₂H₁₅Br₂N and a molecular weight of 333.067 g/mol It is characterized by the presence of two bromine atoms at the 2 and 6 positions, a cyclohexyl group at the 4 position, and an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2,6-Dibromo-4-cyclohexylaniline involves the bromination of 4-cyclohexylaniline. The reaction typically uses bromine or bromide-bromate salts as the brominating agents in an aqueous acidic medium . The reaction conditions are usually mild, and the product can be purified by simple filtration and washing with water.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar bromination reactions. The use of bromide-bromate salts in an aqueous acidic medium is preferred due to its efficiency and environmental friendliness . The process can be optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2,6-Dibromo-4-cyclohexylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The aniline moiety can undergo oxidation to form corresponding nitro or azo compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Oxidation Reactions: Products include nitro or azo derivatives.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
科学研究应用
2,6-Dibromo-4-cyclohexylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2,6-Dibromo-4-cyclohexylaniline involves its interaction with molecular targets through its functional groups. The bromine atoms and the aniline moiety can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can affect the activity of enzymes, receptors, and other biomolecules, leading to its observed effects .
相似化合物的比较
Similar Compounds
2,6-Dibromoaniline: Lacks the cyclohexyl group, making it less bulky and potentially less reactive.
4-Cyclohexylaniline: Lacks the bromine atoms, resulting in different reactivity and applications.
2,6-Dibromo-4-nitroaniline: Contains a nitro group instead of a cyclohexyl group, leading to different chemical properties and uses.
Uniqueness
2,6-Dibromo-4-cyclohexylaniline is unique due to the presence of both bromine atoms and a cyclohexyl group, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications in synthesis and research .
属性
IUPAC Name |
2,6-dibromo-4-cyclohexylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br2N/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h6-8H,1-5,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWWUEPYMLJAJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C(=C2)Br)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379020 |
Source


|
| Record name | 2,6-dibromo-4-cyclohexylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-11-2 |
Source


|
| Record name | 2,6-Dibromo-4-cyclohexylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-dibromo-4-cyclohexylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
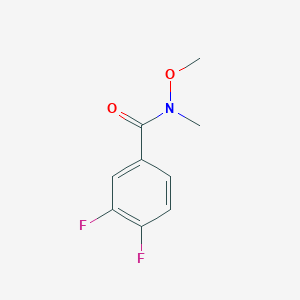
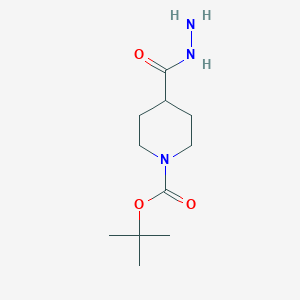
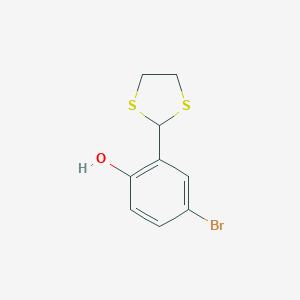
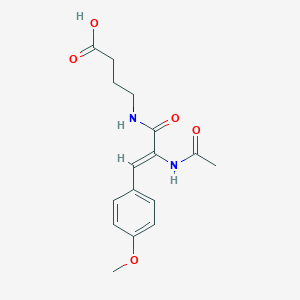
![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)
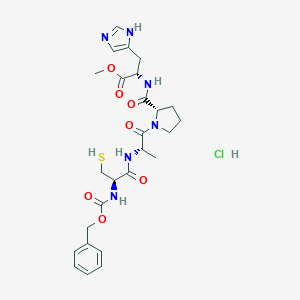
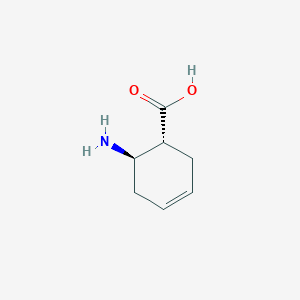
![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)
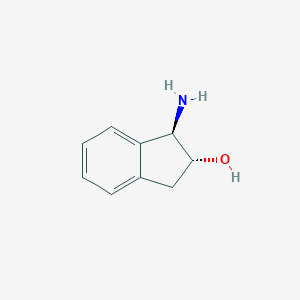
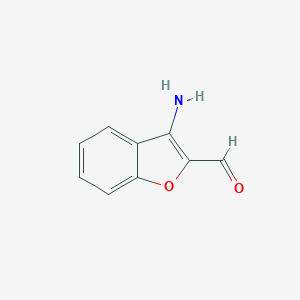
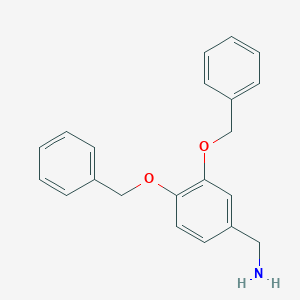
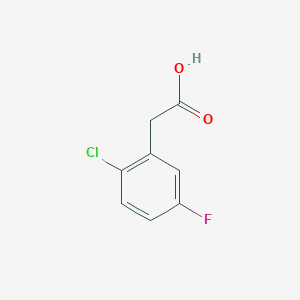
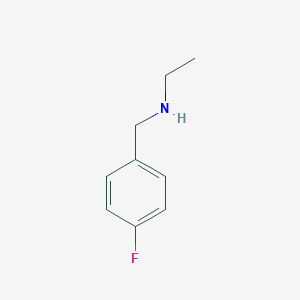
![3-[(3-Hydroxypropyl)disulfanyl]-1-propanol](/img/structure/B60346.png)
